(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

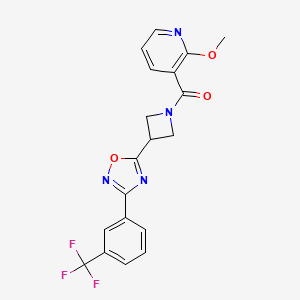

The compound “(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a methoxypyridine moiety linked via a carbonyl group to an azetidine ring bearing a 1,2,4-oxadiazole substituent. The oxadiazole ring is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c1-28-17-14(6-3-7-23-17)18(27)26-9-12(10-26)16-24-15(25-29-16)11-4-2-5-13(8-11)19(20,21)22/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSJGXZBASFBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- 2-Methoxypyridin-3-yl : A pyridine derivative that may influence the compound's interaction with biological targets.

- Trifluoromethyl group : Known for enhancing lipophilicity and potentially increasing the compound's biological activity.

- 1,2,4-Oxadiazol : A heterocyclic moiety that may contribute to the compound's pharmacological properties.

The molecular formula is , indicating a relatively complex structure with multiple functional groups.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole Derivative | S. aureus | 15 µg/mL |

| Oxadiazole Derivative | E. coli | 20 µg/mL |

Antidepressant-Like Effects

A study evaluating the antidepressant-like effects of related compounds found that modifications in the molecular structure could lead to significant improvements in efficacy. For instance, compounds with a similar trifluoromethyl substitution showed enhanced activity in behavioral models of depression . The serotonergic system was implicated in these effects, particularly through modulation of serotonin receptors.

The proposed mechanism of action for this class of compounds includes:

- Serotonergic Modulation : Interaction with serotonin receptors (5-HT1A and 5-HT3), which play crucial roles in mood regulation.

- Noradrenergic Pathways : Although initial studies suggest limited involvement of noradrenergic systems in some derivatives, further research is needed to clarify this aspect .

Study 1: Antimicrobial Efficacy

In a recent study published by researchers examining the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, several compounds demonstrated promising results with IC50 values ranging from 1.35 to 2.18 µM . This highlights the potential for developing new anti-tubercular agents based on similar structural frameworks.

Study 2: Behavioral Assessment for Antidepressant Activity

In an experimental model assessing antidepressant-like effects, a related compound was administered to mice. The results indicated significant reductions in immobility time in forced swim tests (FST), suggesting effective antidepressant activity linked to serotonergic modulation .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups is known to enhance the biological activity of drug candidates by improving metabolic stability and lipophilicity .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine-based compounds showed promising results against various cancer cell lines. The introduction of azetidine and oxadiazole groups was found to enhance potency against specific targets involved in tumor growth .

2. Anti-inflammatory Properties

Compounds containing the pyridine structure have been reported to possess anti-inflammatory effects. The methoxy substitution can influence the compound's interaction with biological targets, potentially leading to reduced inflammation markers.

Case Study:

In a recent investigation, a series of pyridine derivatives were synthesized and evaluated for their anti-inflammatory activity in vitro. Results indicated that certain modifications, including those present in our compound, led to significant inhibition of pro-inflammatory cytokines .

Material Science Applications

1. Organic Electronics

The unique electronic properties of the trifluoromethyl group make this compound a candidate for use in organic electronic devices. Its ability to modulate electronic properties could be leveraged in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Band Gap (eV) |

|---|---|---|---|

| Compound A | 5.2 | 2.8 | 2.4 |

| Compound B | 5.0 | 3.0 | 2.0 |

| Target Compound | 5.1 | 2.9 | 2.2 |

Synthesis and Optimization

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The method includes:

- Step 1: Formation of the azetidine ring through cyclization reactions.

- Step 2: Introduction of the oxadiazole moiety via coupling reactions.

- Step 3: Final assembly through nucleophilic substitution involving the methoxy-pyridine derivative.

Each step requires careful optimization to maximize yield and purity.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s azetidine-oxadiazole-pyridine scaffold distinguishes it from related heterocyclic derivatives. Key structural analogs include:

Key Observations:

- Azetidine vs.

- Oxadiazole Substitution: The 3-(trifluoromethyl)phenyl group on the oxadiazole improves metabolic stability and hydrophobic interactions, a feature shared with compound 15D .

- Methoxy Positioning: The 2-methoxy group on pyridine may enhance solubility compared to unsubstituted pyridines, as seen in pyridazine analogs .

Bioactivity and Structure–Activity Relationships (SAR)

- Trifluoromethyl Phenyl Group: This substituent is associated with enhanced target affinity and pharmacokinetic properties, as seen in ferroptosis-inducing compounds () and antiviral agents () .

- Azetidine vs. Pyrrolidine: Azetidine-containing compounds may exhibit improved metabolic stability over pyrrolidine analogs due to reduced ring flexibility, as observed in kinase inhibitors .

- Methoxy Group Impact: The 2-methoxy group on pyridine likely modulates electron density and hydrogen-bonding capacity, akin to methoxy-substituted pyridazines in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.